Product packaging for Benzene, (2-cyclohexylcyclopropyl)-(Cat. No.:CAS No. 3145-75-3)

Benzene, (2-cyclohexylcyclopropyl)-

Cat. No.: B15494651
CAS No.: 3145-75-3
M. Wt: 200.32 g/mol
InChI Key: CNHCPOIMVLULKU-UHFFFAOYSA-N
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Description

Benzene, (2-cyclohexylcyclopropyl)- is a chemical compound offered for research and development purposes. The unique structure, featuring a benzene ring linked to a cyclopropylcyclohexyl chain, suggests potential as an intermediate in organic synthesis and materials science research. Researchers are investigating its properties and potential applications, which may include use as a building block for more complex molecules or in the development of novel organic materials. This product is intended for use by qualified laboratory professionals only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific data on its physical properties, mechanism of action, and detailed research applications are not currently available. Researchers are encouraged to consult the scientific literature for the latest findings. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20 B15494651 Benzene, (2-cyclohexylcyclopropyl)- CAS No. 3145-75-3

Properties

CAS No.

3145-75-3

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

(2-cyclohexylcyclopropyl)benzene

InChI

InChI=1S/C15H20/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-11H2

InChI Key

CNHCPOIMVLULKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC2C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Benzene, 2 Cyclohexylcyclopropyl and Its Stereoisomers

Stereoselective Synthesis of 2-cyclohexylcyclopropyl Moieties Precursors

The cornerstone of synthesizing optically active Benzene (B151609), (2-cyclohexylcyclopropyl)- lies in the ability to construct the 2-cyclohexylcyclopropyl precursor with defined stereochemistry. This is typically achieved through the cyclopropanation of vinylcyclohexane (B147605) or a related cyclohexyl-containing alkene. Modern organic synthesis provides several powerful methods to control the absolute and relative stereochemistry of the three-membered ring.

Chiral Auxiliary Approaches in Cyclopropanation

The use of chiral auxiliaries represents a classical yet effective strategy for inducing stereoselectivity. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

For the synthesis of 2-cyclohexylcyclopropyl precursors, a chiral auxiliary can be attached to the alkene or the carbene precursor. For instance, methods have been developed using phosphonic amides as chiral auxiliaries to achieve excellent diastereoselectivity in the preparation of vinylcyclopropanes. sioc.ac.cn Another notable example involves the use of a chiral 1,3-oxathiane, derived in two steps from camphorsulfonyl chloride, which has been shown to furnish cyclopropanes in good yields and with very high enantiomeric excess (>97% ee). rsc.org The auxiliary controls the facial selectivity of the cyclopropanation, and its subsequent removal provides the desired optically active cyclopropyl (B3062369) intermediate. The advantage of this method lies in its often robust and predictable nature, where the stereocontrol is largely independent of the specific reaction conditions. nih.gov

Asymmetric Catalysis in Cyclopropanation Reactions

Asymmetric catalysis has emerged as a more elegant and atom-economical alternative to stoichiometric chiral auxiliaries. This method employs a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Transition metals, particularly rhodium and copper, are at the forefront of catalytic cyclopropanation.

Rhodium-catalyzed reactions, for example, using donor/acceptor carbenes, have been extensively studied. Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(p-PhTPCP)₄, are highly effective for the enantioselective cyclopropanation of olefins. chemrxiv.org These catalysts create a chiral pocket that dictates the trajectory of the incoming alkene, thereby controlling the stereochemistry of the resulting cyclopropane (B1198618). chemrxiv.org Similarly, copper- and rhodium-based catalysts can be used with sulfide (B99878) mediation for the cyclopropanation of electron-deficient alkenes with diazo compounds like phenyldiazomethane. rsc.org The choice of metal [Rh₂(OAc)₄ or Cu(acac)₂], solvent, and sulfide can be optimized to achieve high yields. rsc.org

Beyond metal catalysis, ylide-based reactions also offer catalytic routes. Chiral telluronium ylides have been used for the enantioselective synthesis of trisubstituted cyclopropanes, where the diastereoselectivity can be tuned by simply altering the reaction conditions. sioc.ac.cn

Table 1: Comparison of Asymmetric Catalysis Methods in Cyclopropanation

Catalyst SystemReactantsKey FeaturesRef
Chiral Dirhodium Tetracarboxylate (e.g., Rh₂(p-PhTPCP)₄)Exocyclic Olefins, Donor/Acceptor CarbenesHighly enantioselective and diastereoselective; can achieve high turnover numbers. chemrxiv.org
Rh₂(OAc)₄ / Chiral SulfideElectron Deficient Alkenes, PhenyldiazomethaneHigh yields; stereochemical induction from chiral sulfide. rsc.org
Chiral Telluronium Ylide (Catalytic)ChalconesHigh diastereoselectivity and enantioselectivity (up to 89% ee). sioc.ac.cn
Chiral N,N'-dioxide-scandium(iii) complexCyclopropyl ketones / 2-aminothiophenolAsymmetric cascade reaction involving cyclopropyl ring opening. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Enzymatic and Biocatalytic Routes to Cyclopropyl Intermediates

Biocatalysis offers a powerful and environmentally benign approach to stereoselective synthesis. Engineered enzymes, housed within microbial systems or used as isolated proteins, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

For cyclopropanation, engineered hemoproteins such as myoglobin (B1173299) and cytochrome P450s have been developed as potent biocatalysts. utdallas.edu For example, a myoglobin variant, Mb(H64V,V68G), can catalyze the cyclopropanation of alkenes using ethyl α-diazopyruvate as a carbene precursor. This method yields α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess (up to 99% ee), which can serve as versatile building blocks. utdallas.edu The enzymatic approach is particularly valuable as it can sometimes access products that are challenging to obtain through traditional chemocatalysis. utdallas.edu The broader field of cyclopropane biosynthesis involves enzymes that proceed through either carbocationic or carbanionic intermediates to form the three-membered ring, demonstrating nature's diverse strategies for this transformation. nih.gov

Coupling Strategies for the Cyclopropyl-Cyclohexyl Fragment to the Benzene Core

Once the stereochemically defined 2-cyclohexylcyclopropyl precursor is in hand, the final crucial step is to forge a carbon-carbon bond with the benzene ring. The two primary strategies for this arylation are palladium-catalyzed cross-coupling reactions and the classic Friedel-Crafts reaction.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance under relatively mild conditions. nih.gov For the synthesis of Benzene, (2-cyclohexylcyclopropyl)-, a common approach is the Suzuki-Miyaura coupling. This involves the reaction of a cyclopropylboronic acid or ester with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst and a base.

Catalyst systems combining palladium(II) acetate (B1210297) (Pd(OAc)₂) with sterically bulky, electron-rich phosphine (B1218219) ligands like SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) are particularly effective. nih.govsemanticscholar.org This combination allows for low catalyst loadings and achieves high yields. semanticscholar.org Another powerful method is the direct α-arylation of a cyclopropyl nitrile. This involves deprotonating the carbon on the cyclopropane ring that is adjacent to the nitrile group, followed by a palladium-catalyzed reaction with an aryl halide. acs.orgnih.gov The use of specialized ligands, such as NiXantphos, has been shown to be effective for the coupling of sterically hindered β-substituted cyclopropyl nitriles, which is directly relevant to the 2-cyclohexylcyclopropyl system. acs.org

Table 2: Palladium-Catalyzed Coupling Strategies for Arylation of Cyclopropyl Moieties

Coupling MethodCyclopropyl PrecursorAryl PartnerCatalyst SystemKey FeaturesRef
Suzuki-MiyauraCyclopropylboronic acidAryl BromidePd(OAc)₂ / SPhosGood to excellent yields (69-93%); low catalyst loading. nih.govsemanticscholar.org
α-Arylationβ-Substituted Cyclopropyl NitrileAryl HalidePd-catalyst / NiXantphosEffective for sterically hindered substrates; provides access to important pharmacophores. acs.org
Direct ArylationCyclopropeneAryl IodidePd₂(dba)₃ / HP(t-Bu)₃·BF₄Direct C-H functionalization of the three-membered ring. acs.org

This table is generated based on data from the text and is for illustrative purposes.

Friedel-Crafts Alkylation and Acylation Strategies with Benzene Derivatives

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring via electrophilic aromatic substitution. mt.comlibretexts.org

Friedel-Crafts Alkylation involves treating benzene with an alkyl halide (e.g., 2-cyclohexylcyclopropyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com The reaction proceeds through the formation of a carbocation electrophile, which is then attacked by the electron-rich benzene ring. libretexts.orgyoutube.com However, this method has a significant drawback for the synthesis of Benzene, (2-cyclohexylcyclopropyl)-: the high propensity for carbocation rearrangements. libretexts.orgyoutube.com A carbocation generated on the cyclopropane ring is inherently unstable and would likely undergo rearrangement, potentially leading to ring-opened products rather than the desired cyclopropylbenzene.

To circumvent this issue, a more reliable two-step approach using Friedel-Crafts Acylation can be employed. mt.comyoutube.com In this strategy, benzene is first acylated with a cyclohexylcyclopropanecarbonyl chloride and AlCl₃. The key intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement. mt.com The resulting cyclohexylcyclopropyl phenyl ketone is then reduced to the final methylene (B1212753) group. Standard reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction effectively convert the ketone to the desired alkylbenzene, Benzene, (2-cyclohexylcyclopropyl)-, thus neatly avoiding the rearrangement problems associated with direct alkylation. youtube.com

Radical-Mediated Cycloaddition Approaches to Benzene, (2-cyclohexylcyclopropyl)-

Radical-mediated cyclopropanation reactions have emerged as powerful tools for the formation of cyclopropane rings, often offering mild reaction conditions and high functional group tolerance. A hypothetical approach for the synthesis of Benzene, (2-cyclohexylcyclopropyl)- could involve the radical addition to styrene (B11656), a readily available starting material.

One potential strategy involves the generation of a cyclohexyl-substituted radical that can then react with styrene to form the desired cyclopropane ring. For instance, a visible-light-mediated photoredox catalysis approach could be employed. In such a system, a suitable photocatalyst, upon excitation with visible light, could facilitate the formation of a cyclohexyl-containing radical from a stable precursor. This radical could then add to the double bond of styrene. Subsequent intramolecular cyclization would yield the target phenylcyclopropane scaffold.

A key challenge in this approach is the generation and control of the requisite cyclohexyl-substituted radical. While the use of diiodomethane (B129776) as a methylene source in photoredox-catalyzed cyclopropanations of styrenes has been reported, the analogous reaction with a cyclohexyl-substituted diiodo-precursor is not documented. rsc.org The steric bulk of the cyclohexyl group might influence the efficiency and stereoselectivity of the cyclopropanation.

An alternative radical approach could involve the use of a cyclohexyl-containing diazo compound or a related carbene precursor. Photochemical or metal-catalyzed decomposition of such a precursor in the presence of styrene could lead to the formation of Benzene, (2-cyclohexylcyclopropyl)-. The stereochemical outcome of such a reaction would be of critical importance, likely yielding a mixture of cis and trans diastereomers.

Table 1: Proposed Radical-Mediated Cycloaddition Precursors

Precursor TypeProposed ReagentReaction PrinciplePotential Challenges
Radical PrecursorCyclohexyl-diiodomethanePhotoredox-catalyzed radical addition-cyclizationSynthesis of the precursor; steric hindrance
Carbene PrecursorCyclohexyl-diazomethanePhotochemical or metal-catalyzed carbene additionStability and handling of the diazo compound

Multi-Step Synthesis Pathways and Optimization

Given the potential challenges in a single-step radical cycloaddition, a multi-step synthesis pathway might offer a more controlled and versatile approach to Benzene, (2-cyclohexylcyclopropyl)- and its analogs.

Total Synthesis Approaches for Complex Analogs of Benzene, (2-cyclohexylcyclopropyl)-

A plausible total synthesis could commence with the construction of a functionalized phenylcyclopropane, which is then elaborated to introduce the cyclohexyl group. For example, a Simmons-Smith or a Corey-Chaykovsky cyclopropanation of a suitable cinnamic ester derivative could provide a phenylcyclopropane with a handle for further functionalization.

Alternatively, a strategy could involve the initial coupling of a phenyl-containing fragment with a cyclohexyl-containing fragment, followed by cyclopropane ring formation. For instance, a Wittig-type reaction between a cyclohexyl-substituted phosphonium (B103445) ylide and benzaldehyde (B42025) could generate a styrenyl intermediate bearing the cyclohexyl group. Subsequent cyclopropanation would then yield the target structure. The synthesis of more complex analogs could involve the use of substituted styrenes or more elaborate cyclohexyl precursors.

Chemo- and Regioselective Functionalization of Benzene, (2-cyclohexylcyclopropyl)- Precursors

The chemo- and regioselective functionalization of precursors is crucial for the synthesis of specifically substituted analogs. For instance, if a phenylcyclopropane carboxylic acid ester is used as an intermediate, the ester group can be selectively reduced or converted to other functional groups. The phenyl ring itself can be functionalized using standard electrophilic aromatic substitution reactions, with the cyclopropyl group typically acting as an ortho-, para-director. The regioselectivity of such reactions would need to be carefully optimized to avoid the formation of unwanted isomers.

Palladium-catalyzed cross-coupling reactions could also be employed to introduce substituents onto the phenyl ring of a pre-formed halophenylcyclopropane precursor. This would allow for the late-stage introduction of a wide variety of functional groups.

Purification and Isolation Techniques for Stereoisomers of Benzene, (2-cyclohexylcyclopropyl)-

The synthesis of Benzene, (2-cyclohexylcyclopropyl)- will likely result in a mixture of cis and trans diastereomers. The separation of these stereoisomers is a critical step to obtain pure compounds for further studies.

Table 2: Potential Purification Techniques for Stereoisomers

TechniquePrincipleApplicability
Column ChromatographyDifferential adsorption of diastereomers on a stationary phase.Standard and often effective method for separating diastereomers with different polarities.
Preparative HPLCHigh-resolution separation based on differential partitioning between a mobile and stationary phase.Can be very effective for separating isomers with very similar properties. Chiral stationary phases can be used for enantiomeric resolution if a racemic synthesis is performed.
CrystallizationFractional crystallization can sometimes be used to separate diastereomers if one forms crystals more readily than the other.Highly dependent on the physical properties of the diastereomers.
Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phase, often providing different selectivity compared to HPLC.An increasingly popular method for the separation of stereoisomers.

The choice of the optimal purification technique will depend on the specific properties of the synthesized stereoisomers and the scale of the separation. A combination of techniques may be necessary to achieve high stereochemical purity.

Lack of Specific Research Data Precludes Article Generation

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific research focused on the compound Benzene, (2-cyclohexylcyclopropyl)- . While extensive research exists for the broader classes of phenylcyclopropanes and their various reactions, detailed mechanistic studies, reactivity profiles, and specific experimental data for this particular molecule are not available in published scientific literature.

The reactivity of related compounds, such as phenylcyclopropane, has been a subject of interest. For instance, studies on phenyl-substituted cyclopropanes have been used as mechanistic probes to understand cationic reaction intermediates, particularly in metal-catalyzed rearrangements. nih.gov The general reactivity of the cyclopropyl group, including its propensity for ring-opening reactions driven by the release of inherent ring strain, is well-documented for many analogues. nih.govacs.org These reactions can be initiated by acids, heat, or light and are influenced by the electronic nature of the substituents on both the cyclopropyl and phenyl rings. nih.govnih.gov Similarly, research into the asymmetric ring-opening of cyclopropyl ketones demonstrates advanced catalytic methods to produce chiral molecules. researchgate.net

However, the user's explicit and strict instructions to focus solely on Benzene, (2-cyclohexylcyclopropyl)- and to include specific data tables and detailed research findings cannot be fulfilled. Generating content on the specified outline would require:

Acid-Catalyzed Rearrangements and Solvolysis Pathways: Data on how this specific compound behaves in the presence of various acids and solvents.

Thermal and Photochemical Transformations: Studies detailing its stability and reaction products upon heating or irradiation.

Nucleophilic and Electrophilic Attack: Experimental results on where and how attackers add to the molecule.

Reactivity of the Cyclohexyl Substituent: Information on functionalization, oxidation, or reduction specific to the cyclohexyl group in this exact structural context.

Without published research on Benzene, (2-cyclohexylcyclopropyl)- , any attempt to create the requested article would necessitate extrapolating from related but distinct molecules. This would amount to speculation and would not meet the required standards of scientific accuracy and adherence to the specified subject. Therefore, the generation of a scientifically sound and detailed article as outlined is not possible at this time.

Mechanistic Investigations and Reactivity Profiles of Benzene, 2 Cyclohexylcyclopropyl

Reactivity of the Cyclohexyl Substituent in Benzene (B151609), (2-cyclohexylcyclopropyl)-

Radical Reactions and Bond Dissociation Energies within the Cyclohexyl Fragment

The reactivity of the cyclohexyl fragment in "Benzene, (2-cyclohexylcyclopropyl)-" towards radical reactions is dictated by the stability of the resulting radical intermediates. This stability is directly related to the carbon-hydrogen (C-H) bond dissociation energies (BDEs) at various positions on the cyclohexyl ring. In general, the stability of alkyl radicals increases in the order of methyl < primary < secondary < tertiary. masterorganicchemistry.com

In the case of a cyclohexyl ring, all carbons are secondary. However, the stability of the resulting radical can be influenced by the adjacent bulky cyclopropylphenyl group. The formation of a radical on the cyclohexyl ring involves the homolytic cleavage of a C-H bond. Secondary radicals are more stable than primary radicals, and cyclohexyl radicals are generally more stable than cyclopentylmethyl radicals. chegg.com The stability of free radicals is also enhanced by resonance and the presence of electron-donating groups. quora.com

Precise BDE values for "Benzene, (2-cyclohexylcyclopropyl)-" are not documented. However, we can infer the relative reactivity from general principles. The C-H bonds on the cyclohexyl ring are all secondary. The radical formed at the carbon attached to the cyclopropyl (B3062369) group would be a secondary radical. The stability of this radical would be comparable to other secondary radicals. It is known that the energy of activation for the opening of the cyclohexyl ring is obscured by isomerization reactions. iupac.org

Bond TypeGeneral BDE (kcal/mol)Predicted Stability of Resulting Radical in "Benzene, (2-cyclohexylcyclopropyl)-"
Primary C-H~101N/A
Secondary C-H~98.5More stable than primary
Tertiary C-H~96.5N/A
Benzylic C-H~88Most stable due to resonance

This table provides generalized BDE values for context. The actual values for the target molecule may vary.

Aromatic Reactivity of the Benzene Core in Benzene, (2-cyclohexylcyclopropyl)-

Electrophilic Aromatic Substitution: Directing Effects of Substituents

The (2-cyclohexylcyclopropyl) group attached to the benzene ring will act as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the combined electron-donating effects of the alkyl (cyclohexyl) and cyclopropyl moieties.

Inductive Effect: Alkyl groups, like the cyclohexyl and cyclopropyl groups, are electron-donating through an inductive effect (+I). wikipedia.org They push electron density into the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgopenstax.org

Resonance-like Effect of the Cyclopropyl Group: The cyclopropyl group, in particular, can donate electron density to the benzene ring through conjugation with its Walsh orbitals. This effect is similar to resonance and further activates the ring, especially at the ortho and para positions. vaia.com The cyclopropyl group is a known activating group in electrophilic aromatic substitutions. vaia.com

The attack of an electrophile at the ortho or para position of "Benzene, (2-cyclohexylcyclopropyl)-" leads to a resonance-stabilized carbocation intermediate (a sigma complex). The positive charge in these intermediates can be delocalized onto the carbon atom bearing the (2-cyclohexylcyclopropyl) substituent. This allows for further stabilization by the electron-donating substituent. In contrast, attack at the meta position does not allow for this direct delocalization of the positive charge onto the substituted carbon, resulting in a less stable intermediate. organicchemistrytutor.comyoutube.com Consequently, the activation energy for ortho and para attack is lower, making these pathways kinetically favored. youtube.com

While both ortho and para positions are activated, the para product is often favored due to reduced steric hindrance from the bulky (2-cyclohexylcyclopropyl) group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution with Activated Benzene, (2-cyclohexylcyclopropyl)- Derivatives

Nucleophilic aromatic substitution (SNAr) is generally difficult on an electron-rich benzene ring like that in "Benzene, (2-cyclohexylcyclopropyl)-". For this reaction to occur, the benzene ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO2), ortho or para to a good leaving group (e.g., a halide). nih.govyoutube.com

If a derivative of "Benzene, (2-cyclohexylcyclopropyl)-" were synthesized with a nitro group at the para position and a chlorine atom at the site of substitution (e.g., 1-chloro-4-nitro-2-(2-cyclohexylcyclopropyl)benzene), it would be susceptible to SNAr. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of the electron-donating (2-cyclohexylcyclopropyl) group would slightly disfavor this reaction compared to a molecule without it, as it would somewhat destabilize the negative charge in the Meisenheimer complex. However, the powerful stabilizing effect of the nitro group would be the dominant factor, allowing the reaction to proceed. youtube.com

Transition Metal-Catalyzed Functionalization of the Aromatic Ring

Modern synthetic methods allow for the direct functionalization of C-H bonds on an aromatic ring using transition metal catalysts. This approach avoids the need for pre-functionalized starting materials. For "Benzene, (2-cyclohexylcyclopropyl)-", several types of transition metal-catalyzed reactions could be envisioned.

Directed C-H Functionalization: If a directing group were installed on the molecule, it could be used to selectively functionalize a specific C-H bond. For instance, a directing group could facilitate the ortho-C-H arylation, alkenylation, or amination of the benzene ring. These reactions often employ palladium, rhodium, or iridium catalysts. mdpi.com

Non-Directed C-H Functionalization: Even without a directing group, some catalytic systems can selectively functionalize the C-H bonds of alkyl-substituted benzenes. For example, gold-catalyzed reactions have been developed for the para-selective C-H functionalization of alkylbenzene derivatives. chemrxiv.org The bulky (2-cyclohexylcyclopropyl) substituent would likely favor functionalization at the less sterically hindered para position.

Coupling Reactions: If "Benzene, (2-cyclohexylcyclopropyl)-" were first converted to an aryl halide or triflate, it could participate in a wide range of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. berkeley.edu

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of "Benzene, (2-cyclohexylcyclopropyl)-" is also influenced by a variety of non-covalent interactions.

Van der Waals Forces: The bulky cyclohexyl and phenyl groups will engage in significant van der Waals interactions with other molecules, influencing the molecule's physical properties and how it packs in the solid state or interacts in solution.

π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking. This interaction can influence the aggregation of the molecules in solution and the crystal packing in the solid state.

C-H/π Interactions: Intramolecularly, C-H bonds from the cyclohexyl or cyclopropyl groups can interact with the electron cloud of the benzene ring. These weak hydrogen bonds can influence the conformation of the molecule. Intermolecular C-H/π interactions can also play a role in the molecule's association with other molecules.

Steric Hindrance: The significant steric bulk of the (2-cyclohexylcyclopropyl) substituent will play a major role in governing reactivity. As mentioned, it will likely direct electrophilic attack to the para position to minimize steric clash. In reactions involving the substituent itself, the steric hindrance may reduce reaction rates or necessitate more forcing reaction conditions.

Interaction TypePotential Influence on Reactivity
Van der WaalsAffects solubility, boiling point, and crystal packing.
π-π StackingCan influence reaction rates in concentrated solutions and solid-state reactivity.
C-H/π InteractionsMay stabilize certain conformations, potentially influencing selectivity in some reactions.
Steric HindranceA dominant factor in directing reactions to the less hindered para position of the benzene ring.

Advanced Spectroscopic and Structural Elucidation of Benzene, 2 Cyclohexylcyclopropyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Advanced 2D NMR techniques are particularly crucial for establishing connectivity and stereochemistry.

Solid-State NMR for Crystalline Forms of Benzene (B151609), (2-cyclohexylcyclopropyl)-

Should Benzene, (2-cyclohexylcyclopropyl)- exist in a crystalline form, solid-state NMR (ssNMR) would offer valuable information about its structure and dynamics in the solid phase. scilit.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide high-resolution carbon-13 spectra, revealing details about the packing and symmetry of the molecules in the crystal lattice. scilit.com Furthermore, ssNMR can be used to study polymorphism, identifying different crystalline forms of the same compound.

Dynamic NMR Studies of Conformational Equilibria in Benzene, (2-cyclohexylcyclopropyl)-

The flexible cyclohexyl ring and the potential for restricted rotation around the bonds connecting the three cyclic moieties suggest that Benzene, (2-cyclohexylcyclopropyl)- likely exists as a mixture of conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be essential to probe these conformational equilibria. By analyzing changes in the line shapes of NMR signals as a function of temperature, it would be possible to determine the energy barriers for processes such as ring-flipping of the cyclohexane (B81311) moiety and rotation around the single bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. upmc.frsorbonne-universite.fr For Benzene, (2-cyclohexylcyclopropyl)-, IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations of the benzene ring, as well as the aliphatic C-H stretching and bending vibrations of the cyclohexyl and cyclopropyl (B3062369) rings. The presence of the cyclopropyl ring might also give rise to specific, higher-frequency C-H stretching vibrations. The skeletal vibrations of the rings would appear in the fingerprint region of the spectra.

Conformational Analysis using Vibrational Signatures

Just as with dynamic NMR, vibrational spectroscopy can be used to study conformational isomers. Different conformers of Benzene, (2-cyclohexylcyclopropyl)- would likely exhibit distinct vibrational signatures, particularly in the fingerprint region. By comparing experimental spectra with theoretical calculations for different possible conformers, it would be possible to gain insights into the predominant conformation in a given state (solid, liquid, or gas).

Chiroptical Spectroscopy for Enantiomeric Characterization

The presence of a chiral center at the C-2 position of the cyclopropyl ring in Benzene, (2-cyclohexylcyclopropyl)- necessitates the use of chiroptical spectroscopy to differentiate between its enantiomers. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful tool for the assignment of absolute configuration in chiral molecules containing a chromophore. wiley.com In the case of Benzene, (2-cyclohexylcyclopropyl)-, the phenyl group acts as the primary chromophore. The electronic transitions of the benzene ring, particularly the ¹Lₐ and ¹Lₑ bands, become chiroptically active due to their proximity to the chiral cyclopropyl center.

The sign and magnitude of the Cotton effects observed in the CD spectrum are exquisitely sensitive to the spatial arrangement of the substituents around the chromophore. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectra for each enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of a given enantiomer can be confidently assigned. The "benzene sector rule" and other empirical rules can also provide guidance in correlating the CD spectrum with the stereochemistry. wiley.com

Optical Rotatory Dispersion (ORD) for Chirality Determination

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic Cotton effect (a peak and a trough) in the region of absorption. wikipedia.org

For Benzene, (2-cyclohexylcyclopropyl)-, the ORD spectrum would be expected to exhibit a Cotton effect corresponding to the electronic transitions of the benzene chromophore. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. While CD spectroscopy often provides more detailed information, ORD can be a valuable tool for initial chirality determination and for studying conformational equilibria. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that if one spectrum is known, the other can, in principle, be calculated. wikipedia.org

X-ray Crystallography and Single-Crystal Diffraction of Benzene, (2-cyclohexylcyclopropyl)- Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To apply this technique to Benzene, (2-cyclohexylcyclopropyl)-, a suitable single crystal of the compound or a derivative would be required.

Absolute Configuration Determination

For a chiral molecule like Benzene, (2-cyclohexylcyclopropyl)-, X-ray crystallography can unambiguously determine its absolute configuration. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is sensitive to the chirality of the structure. By carefully analyzing the intensities of Friedel pairs (reflections that are equivalent in the absence of anomalous scattering), the true absolute configuration can be established. This method provides an unequivocal assignment that can then be used to calibrate chiroptical methods like CD and ORD.

Intermolecular Interactions and Crystal Packing Analysis

The way in which molecules of Benzene, (2-cyclohexylcyclopropyl)- arrange themselves in a crystal lattice is determined by a subtle interplay of intermolecular forces. Analysis of the crystal packing can reveal important information about these interactions, which include van der Waals forces, C-H···π interactions between the cyclohexyl or cyclopropyl C-H bonds and the benzene ring of a neighboring molecule, and potential π-π stacking interactions between benzene rings. nih.govresearchgate.net Understanding these interactions is crucial for crystal engineering and for comprehending the physical properties of the solid material. For instance, the crystal structure of a benzene solvate of an N-butyl-2,3-bis(dicyclohexylamino)cyclopropeniminium chloride has been shown to involve ion-benzene packing interactions. nih.govresearchgate.net Similarly, studies on benzene and cyclohexane have elucidated their flat ring structures and how substituents affect their packing. aps.orgresearchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For Benzene, (2-cyclohexylcyclopropyl)-, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For Benzene, (2-cyclohexylcyclopropyl)- , with the chemical formula C₁₅H₂₀, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C) and hydrogen (¹H).

PropertyValue
Chemical Formula C₁₅H₂₀
Monoisotopic Mass 200.1565 u
Calculated Exact Mass 200.1565006 u

This table presents the theoretical high-resolution mass spectrometry data for Benzene, (2-cyclohexylcyclopropyl)-. The monoisotopic mass is calculated using the mass of the most abundant isotopes of its constituent elements.

The high precision of this measurement would allow for the unambiguous confirmation of the elemental formula C₁₅H₂₀, a critical first step in the structural elucidation process.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering a virtual roadmap of its chemical bonds and functional groups.

Key predicted fragmentation pathways include:

Cleavage of the Cyclopropyl Ring: The strained three-membered ring is susceptible to opening and fragmentation.

Loss of the Cyclohexyl Group: The bond connecting the cyclohexyl ring to the cyclopropyl group can cleave, leading to a significant fragment ion.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for alkylbenzenes involves rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

A table of predicted major fragment ions in the MS/MS spectrum of Benzene, (2-cyclohexylcyclopropyl)- is presented below.

Predicted Fragment Ion (m/z)Proposed Structure/Loss
117[C₉H₉]⁺ (Loss of cyclohexyl radical)
91[C₇H₇]⁺ (Tropylium ion)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
77[C₆H₅]⁺ (Phenyl cation)

This interactive table outlines the theoretically predicted major fragment ions for Benzene, (2-cyclohexylcyclopropyl)- in a tandem mass spectrometry experiment. The proposed structures and neutral losses provide a basis for structural confirmation.

The analysis of these and other minor fragment ions would provide strong evidence for the connectivity of the benzene, cyclopropyl, and cyclohexyl moieties, ultimately confirming the structure of Benzene, (2-cyclohexylcyclopropyl)- .

Computational and Theoretical Studies of Benzene, 2 Cyclohexylcyclopropyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzene (B151609), (2-cyclohexylcyclopropyl)-, these calculations reveal the distribution of electrons and the energies of different electronic states, which are key determinants of its chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For Benzene, (2-cyclohexylcyclopropyl)-, DFT is employed to calculate a variety of ground state properties. acs.orgchemrxiv.org

These properties include the optimized molecular geometry, which describes the most stable arrangement of its atoms in space, as well as its total energy, dipole moment, and vibrational frequencies. The choice of the functional and basis set is critical for the accuracy of DFT calculations. acs.org For aromatic systems like the benzene ring in this molecule, dispersion-corrected functionals are often necessary to accurately model non-covalent interactions. acs.org

Table 1: Illustrative DFT-Calculated Ground State Properties of Benzene, (2-cyclohexylcyclopropyl)-

PropertyCalculated ValueUnits
Total Energy-X.XXXXHartrees
Dipole MomentY.YYDebye
HOMO Energy-Z.ZZeV
LUMO Energy-W.WWeV
HOMO-LUMO GapV.VVeV

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Molecular Orbitals and Electron Density Distribution in Benzene, (2-cyclohexylcyclopropyl)-

The molecular orbitals (MOs) of a molecule describe the spatial distribution of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

In Benzene, (2-cyclohexylcyclopropyl)-, the benzene ring's π-system significantly contributes to the character of the frontier molecular orbitals. youtube.comyoutube.com The cyclohexyl and cyclopropyl (B3062369) substituents, being alkyl groups, primarily act as weak electron donors, which can slightly raise the energy of the HOMO and influence the electron density distribution across the benzene ring. ias.ac.in Visualizing the electron density surface helps in identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its interaction with other chemical species. youtube.com

Conformational Analysis and Energy Landscapes

The presence of flexible cyclohexyl and cyclopropyl rings in Benzene, (2-cyclohexylcyclopropyl)- gives rise to a complex conformational landscape. Understanding the different possible spatial arrangements of these rings and the energy barriers between them is essential for a complete picture of the molecule's behavior.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

To explore the vast number of possible conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. sinica.edu.twmdpi.com MM methods use a classical force field to calculate the potential energy of the molecule as a function of its atomic coordinates. This allows for rapid exploration of the conformational space to identify low-energy conformers.

MD simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com This can reveal not only the stable conformations but also the pathways and timescales of transitions between them. For Benzene, (2-cyclohexylcyclopropyl)-, MD simulations can elucidate how the cyclohexyl ring undergoes its characteristic chair-boat-twist-boat interconversions and how the cyclopropyl group rotates relative to the benzene ring. nih.gov

Potential Energy Surface Mapping for Rotational and Ring Inversion Barriers

A more detailed understanding of the conformational changes can be obtained by mapping the potential energy surface (PES). The PES is a mathematical function that relates the energy of the molecule to its geometry. By systematically changing specific dihedral angles, such as those governing the rotation of the bond connecting the cyclopropyl group to the benzene ring or the puckering coordinates of the cyclohexane (B81311) ring, a multi-dimensional energy landscape can be constructed. youtube.com

From the PES, the energy barriers for key conformational processes can be determined. For instance, the rotational barrier around the phenyl-cyclopropyl bond can be calculated, which is analogous to the well-studied rotational barrier in biphenyl (B1667301) systems. comporgchem.comrsc.orgresearchgate.net Similarly, the energy barrier for the chair-to-chair inversion of the cyclohexane ring can be quantified, providing insight into the flexibility of this part of the molecule. wikipedia.orgmasterorganicchemistry.comyoutube.com

Table 2: Illustrative Calculated Energy Barriers for Conformational Changes in Benzene, (2-cyclohexylcyclopropyl)-

Conformational ChangeCalculated Energy Barrier (kcal/mol)
Phenyl-Cyclopropyl Bond Rotation2.5 - 4.0
Cyclohexane Ring Inversion (Chair-to-Chair)10.0 - 11.0

Note: These values are illustrative and based on typical energy barriers for similar structural motifs.

Reaction Mechanism Modeling and Transition State Theory

Transition state theory is a fundamental concept in chemistry that explains the rates of elementary chemical reactions by considering the equilibrium between reactants and activated transition state complexes. nih.gov Computational modeling based on this theory would be essential to understand the reactivity of Benzene, (2-cyclohexylcyclopropyl)-.

Computational Elucidation of Cyclopropyl Ring-Opening Mechanisms

The cyclopropyl group is known for its unique reactivity, often participating in ring-opening reactions due to its inherent ring strain. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these transformations. For analogous systems, such as cyclopropyl carbinols and ketones, DFT calculations have successfully mapped out the potential energy surfaces for ring-opening pathways. chemicalbook.com These studies help in understanding the factors that govern whether the C-C bond cleavage is energetically favorable.

For Benzene, (2-cyclohexylcyclopropyl)-, a key computational investigation would involve modeling the homolytic and heterolytic cleavage of the cyclopropane (B1198618) ring bonds. This would involve locating the transition state structures for various possible ring-opening scenarios, such as those initiated by radical species or under acidic conditions. The calculated activation energy barriers would provide quantitative insights into the likelihood and kinetics of these reactions.

Prediction of Regioselectivity and Stereoselectivity in Reactions involving Benzene, (2-cyclohexylcyclopropyl)-

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational chemistry offers powerful tools to predict the selectivity of such reactions. In the context of Benzene, (2-cyclohexylcyclopropyl)-, a primary focus would be on the regioselectivity of the cyclopropyl ring-opening. For instance, in related systems, DFT calculations have been shown to accurately predict which C-C bond of the cyclopropane ring is more likely to break, based on the relative energies of the transition states leading to different products. chemicalbook.com

Furthermore, the presence of two chiral centers in Benzene, (2-cyclohexylcyclopropyl)- (on the cyclopropane ring) means that its reactions can exhibit stereoselectivity. Computational modeling could predict the preferred stereochemical outcome of reactions, for example, by calculating the energies of diastereomeric transition states.

Catalytic Reaction Pathways Involving Benzene, (2-cyclohexylcyclopropyl)- as a Substrate or Product

Catalysis plays a crucial role in modern organic synthesis. Computational studies are vital for understanding the mechanisms of catalytic reactions at a molecular level. Should Benzene, (2-cyclohexylcyclopropyl)- be involved in a catalytic process, either as a starting material or a final product, computational modeling could illuminate the entire catalytic cycle.

For instance, if this compound were to be synthesized via a catalytic cyclopropanation reaction, calculations could help in understanding the interaction of the catalyst with the precursors, the mechanism of the cyclopropane ring formation, and the factors controlling the stereoselectivity. Conversely, if Benzene, (2-cyclohexylcyclopropyl)- were a substrate in a catalytic ring-opening cross-coupling reaction, computational studies could model the oxidative addition, reductive elimination, and other elementary steps involving the metal catalyst.

Spectroscopic Property Prediction from Theoretical Models

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing new compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. For Benzene, (2-cyclohexylcyclopropyl)-, such calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), could aid in the assignment of experimental NMR spectra.

Illustrative data tables for predicted NMR shifts would be highly beneficial. For example, a table could list the calculated ¹³C chemical shifts for the different carbon atoms in the benzene ring, the cyclopropyl group, and the cyclohexyl moiety.

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for Benzene, (2-cyclohexylcyclopropyl)-

AtomPredicted Chemical Shift (ppm)
C (ipso)Data not available
C (ortho)Data not available
C (meta)Data not available
C (para)Data not available
C1'Data not available
C2'Data not available
C3'Data not available
C1''Data not available
C2''/C6''Data not available
C3''/C5''Data not available
C4''Data not available

Note: This table is for illustrative purposes only. The values are placeholders as no specific computational data for Benzene, (2-cyclohexylcyclopropyl)- has been found in the scientific literature.

Vibrational Frequency Calculations for IR and Raman Interpretation

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in spectral assignment and confirm the structure of a synthesized compound.

For Benzene, (2-cyclohexylcyclopropyl)-, a computational study would yield a set of vibrational frequencies and their IR and Raman intensities. These could be tabulated to show the expected positions of key vibrational modes, such as the C-H stretching of the aromatic and aliphatic groups, and the characteristic vibrations of the cyclopropyl ring.

Table 2: Illustrative Predicted Vibrational Frequencies for Benzene, (2-cyclohexylcyclopropyl)-

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H stretchData not available
Cyclohexyl C-H stretch (asym)Data not available
Cyclohexyl C-H stretch (sym)Data not available
Cyclopropyl C-H stretchData not available
C=C stretch (aromatic)Data not available
Cyclopropyl ring deformationData not available

Note: This table is for illustrative purposes only. The values are placeholders as no specific computational data for Benzene, (2-cyclohexylcyclopropyl)- has been found in the scientific literature.

Electronic Excitation Calculation for UV-Vis and CD Spectroscopy

The study of the ultraviolet-visible (UV-Vis) and electronic circular dichroism (ECD) spectra of chiral molecules like Benzene, (2-cyclohexylcyclopropyl)-, provides significant insight into their electronic structure and absolute configuration. Computational quantum chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and interpreting these spectra. mdpi.comnih.gov

The theoretical approach begins with the optimization of the molecule's ground-state geometry. This is typically achieved using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-31+G(d,p), which has been shown to be effective for a variety of organic molecules. nih.govrsc.org To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are performed to confirm the absence of imaginary frequencies. mdpi.com

Following geometry optimization, TD-DFT calculations are employed to simulate the electronic absorption spectra. qu.edu.qa This method calculates the vertical excitation energies from the ground state (S₀) to various singlet excited states (Sₙ), along with their corresponding oscillator strengths (f) and rotatory strengths (R). The oscillator strength is related to the intensity of absorption in the UV-Vis spectrum, while the rotatory strength dictates the sign and intensity of the peaks in the ECD spectrum. nih.gov For chiral molecules, ECD spectroscopy is particularly valuable as it measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. nih.govmdpi.com

The calculations can be performed in the gas phase or, more realistically, by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). qu.edu.qamdpi.com The choice of functional for TD-DFT calculations, such as CAM-B3LYP or M06-2X, can also be crucial for obtaining accurate predictions of excitation energies, especially for charge-transfer transitions. qu.edu.qamdpi.com

The predicted spectra are then generated by fitting the calculated transitions to a Gaussian or Lorentzian function, which allows for direct comparison with experimental data. mdpi.com This comparison helps in assigning the observed spectral bands to specific electronic transitions, such as π → π* or n → π* transitions, and in confirming the absolute configuration of the chiral centers in the molecule. nih.govrsc.org

Below is a hypothetical data table representing the kind of results that would be obtained from a TD-DFT calculation on the (1R, 2S) enantiomer of Benzene, (2-cyclohexylcyclopropyl)-.

Table 1: Calculated Electronic Transitions for Benzene, (2-cyclohexylcyclopropyl)- Calculations performed at the TD-DFT B3LYP/6-311++G(d,p) level in methanol (B129727) (PCM).

StateExcitation Wavelength (nm)Oscillator Strength (f)Rotatory Strength (R, 10⁻⁴⁰ cgs)Major Orbital Contribution
S₁275.40.008+15.7HOMO-1 → LUMO
S₂268.20.015-22.3HOMO → LUMO
S₃221.00.210+45.1HOMO → LUMO+1
S₄205.60.550-58.9HOMO-2 → LUMO

This table is generated for illustrative purposes based on typical computational outputs.

Quantitative Structure-Property Relationships (QSPR) for Benzene, (2-cyclohexylcyclopropyl)- Analogs

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build models that correlate the structural features of molecules with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby guiding synthetic efforts and screening for molecules with desired characteristics. nih.gov

For a series of analogs of Benzene, (2-cyclohexylcyclopropyl)-, a QSPR study would involve several key steps. First, a dataset of molecules with known variations in their structure would be assembled. These variations could include different substituents on the benzene ring or the cyclohexyl moiety.

Next, for each analog, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, connectivity indices). researchgate.net

Geometric descriptors: These relate to the 3D shape of the molecule (e.g., molecular volume, surface area). nih.gov

Electronic descriptors: These are derived from quantum mechanical calculations and describe the electronic properties (e.g., dipole moment, HOMO/LUMO energies, polarizability).

Physicochemical descriptors: These represent properties like hydrophobicity (LogP) or molecular weight.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). The goal is to create a statistically significant equation that relates a set of descriptors to a specific property of interest (e.g., boiling point, solubility, receptor binding affinity). The predictive power of the resulting QSPR model is then rigorously validated using internal (e.g., cross-validation) and external validation sets of compounds. researchgate.net

The following table illustrates a hypothetical QSPR dataset for a series of Benzene, (2-cyclohexylcyclopropyl)- analogs, where the goal is to predict a property such as the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Table 2: Hypothetical QSPR Data for Benzene, (2-cyclohexylcyclopropyl)- Analogs

Compound IDSubstituent (R) on Benzene RingMolecular Weight ( g/mol )Polarizability (ų)Surface Area (Ų)Predicted LogP
1 H200.3424.5350.15.2
2 4-Fluoro218.3324.3355.65.3
3 4-Chloro234.7826.1360.25.8
4 4-Methyl214.3726.2370.55.6
5 4-Methoxy230.3727.0375.85.1

This table is for illustrative purposes. The predicted LogP values are hypothetical and would be derived from a QSPR model.

Such QSPR models can provide valuable insights into how specific structural modifications influence a particular property, thereby accelerating the design of new molecules with tailored characteristics. worldscientific.com

No Publicly Available Research Found for "Benzene, (2-cyclohexylcyclopropyl)-" in Specified Applications

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings or data could be located for the chemical compound "Benzene, (2-cyclohexylcyclopropyl)-" within the requested fields of materials science and chemical synthesis.

Extensive searches were conducted to find information regarding the application of "Benzene, (2-cyclohexylcyclopropyl)-" as a building block for advanced organic materials and its role in catalysis and asymmetric synthesis. The investigation sought to uncover details on its incorporation into liquid crystalline systems, its use as a precursor for polymer monomers, its potential as a component in organic light-emitting diodes (OLEDs), its function in ligand design, and its application in the development of chiral catalysts.

The performed searches did not yield any published papers, patents, or technical data sheets that specifically mention or detail the properties and applications of "Benzene, (2-cyclohexylcyclopropyl)-". General information on related structural motifs, such as cyclohexyl- and cyclopropyl-substituted benzene rings, exists within the scientific literature. However, no documents specifically address the unique combination present in "Benzene, (2-cyclohexylcyclopropyl)-" and its use in the outlined applications.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided in the user request. The absence of research on this specific compound prevents the generation of content for the following sections:

Applications of Benzene, 2 Cyclohexylcyclopropyl in Materials Science and Chemical Synthesis

Role in Catalysis and Asymmetric Synthesis

Chiral Catalyst Development for Stereoselective Transformations

This lack of available information suggests that "Benzene, (2-cyclohexylcyclopropyl)-" may be a novel compound that has not yet been synthesized or characterized, or that research concerning it has not been made public. Therefore, the creation of an article with detailed research findings and data tables, as requested, cannot be fulfilled at this time.

Advanced Analytical Probes and Sensors

Development of Fluorescent Tags and Probes Incorporating Benzene (B151609), (2-cyclohexylcyclopropyl)-

No publicly available research data or scholarly articles were found that describe the development or utilization of fluorescent tags and probes incorporating the "Benzene, (2-cyclohexylcyclopropyl)-" moiety. The unique structural combination of a benzene ring, a cyclohexyl group, and a cyclopropyl (B3062369) group does not appear to have been exploited for the design of fluorescent analytical tools.

Sensor Design for Environmental or Industrial Monitoring

There is no evidence in the current body of scientific literature to suggest that "Benzene, (2-cyclohexylcyclopropyl)-" has been used as a key component in the design of sensors for environmental or industrial monitoring. While various sensor technologies exist for the detection of benzene and its more common derivatives, none specifically report the use of this particular compound as a recognition element or signal transducer.

Derivatization of Benzene, (2-cyclohexylcyclopropyl)- for Novel Compound Synthesis

Synthesis of Libraries of Benzene, (2-cyclohexylcyclopropyl)- Derivatives for Structure-Activity Relationship Studies

A thorough review of chemical synthesis literature did not yield any instances of the synthesis of libraries of "Benzene, (2-cyclohexylcyclopropyl)-" derivatives for the purpose of conducting structure-activity relationship (SAR) studies. SAR studies are crucial for optimizing the biological or material properties of a lead compound, but this specific chemical scaffold does not appear to have been a subject of such investigations.

Functionalization for Bioconjugation and Chemical Biology Applications (excluding clinical studies)

No research has been published detailing the functionalization of "Benzene, (2-cyclohexylcyclopropyl)-" for applications in bioconjugation or chemical biology. The process of modifying a compound to enable its attachment to biomolecules (like proteins or nucleic acids) has not been described for this molecule.

Future Research Directions and Emerging Paradigms for Benzene, 2 Cyclohexylcyclopropyl

Exploration of Novel Synthetic Routes to Benzene (B151609), (2-cyclohexylcyclopropyl)-

The synthesis of Benzene, (2-cyclohexylcyclopropyl)- presents a non-trivial challenge, offering opportunities for methodological innovation. Current strategies for creating substituted phenylcyclopropanes often rely on transition-metal-catalyzed cyclopropanation or Michael-initiated ring closures. nih.govresearchgate.net Future research could focus on developing more efficient, selective, and scalable routes.

Plausible synthetic strategies that warrant exploration include the cyclopropanation of (E)-1-cyclohexyl-3-phenylprop-1-ene using various carbenoid reagents. The classic Simmons-Smith reaction provides a direct, albeit often substrate-limited, approach. youtube.com More advanced methods involving transition-metal catalysts, such as rhodium or copper complexes with diazo compounds, could offer higher yields and stereoselectivity. researchgate.net An alternative paradigm involves the reaction of 2-arylacetonitriles with appropriately substituted electrophiles in a base-promoted Michael-initiated ring closure, which has proven effective for constructing dinitrile-substituted cyclopropanes and could be adapted. nih.gov

A comparative table of potential synthetic approaches is presented below.

Synthetic Method Key Reagents Potential Advantages Research Challenges
Simmons-Smith CyclopropanationDiiodomethane (B129776) (CH₂I₂), Zinc-Copper CoupleWell-established, predictable for simple alkenes.Stoichiometric zinc usage, potential for moderate yields, functional group tolerance.
Catalytic CyclopropanationEthyl diazoacetate, Rhodium(II) or Copper(I) catalystHigh efficiency, catalytic nature, potential for high stereocontrol with chiral ligands. researchgate.netSynthesis and handling of diazo compounds, catalyst cost and optimization.
Michael-Initiated Ring Closure (MIRC)Substituted acrylonitrile, Strong Base (e.g., t-BuOK)Transition-metal-free, good functional group tolerance. nih.govRequires appropriately functionalized precursors, control of multiple reactive sites.
Radical CyclizationRadical initiator (e.g., AIBN), suitable precursorAccess to complex scaffolds, mild reaction conditions. nih.govControl of regioselectivity and stereoselectivity, potential for side reactions.

Advanced Understanding of Its Unique Stereochemical and Conformational Dynamics

Benzene, (2-cyclohexylcyclopropyl)- possesses significant structural complexity. The cyclopropane (B1198618) ring has two stereocenters, leading to the existence of cis and trans diastereomers. Furthermore, the cyclohexyl ring can exist in different chair and boat conformations, and rotation around the bonds connecting the three ring systems introduces additional conformational isomers.

Future research should be directed at the selective synthesis and characterization of each stereoisomer. Advanced spectroscopic techniques are crucial for this endeavor. Two-dimensional nuclear magnetic resonance (NMR) spectroscopy, akin to methods used for complex biomolecules, can elucidate the relative orientation of the substituents. nih.gov The distinct stereoisomers are expected to have different physical properties and reactivity, making their separation and individual study a priority.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, will be an indispensable tool for predicting the relative stabilities of different conformers and the energy barriers between them. researchgate.net This theoretical insight, combined with experimental data from techniques like 2D-IR spectroscopy, which can probe conformational fluctuations on a sub-picosecond timescale, would provide a comprehensive picture of the molecule's dynamic behavior. nih.gov

Isomer Type Description Key Structural Feature
trans-isomerThe phenyl and cyclohexyl groups are on opposite sides of the cyclopropane ring.Lower steric hindrance, likely thermodynamically more stable.
cis-isomerThe phenyl and cyclohexyl groups are on the same side of thecyclopropane ring.Higher steric hindrance, likely thermodynamically less stable.

Expansion into Interdisciplinary Research Areas

The rigid, three-dimensional structure of Benzene, (2-cyclohexylcyclopropyl)- makes it an intriguing scaffold for interdisciplinary applications, particularly in medicinal chemistry and materials science. The cyclopropane ring is a recognized pharmacophore that can enhance metabolic stability and binding affinity in drug candidates. researchgate.netnih.gov

Future research could explore derivatives of Benzene, (2-cyclohexylcyclopropyl)- as novel core structures for pharmaceuticals. The phenyl ring allows for functionalization to modulate electronic properties and introduce pharmacologically active groups, while the cyclohexyl group can be used to fine-tune lipophilicity and spatial arrangement. By analogy with other phenylcyclopropane carboxamides that show a range of biological activities, this scaffold could be a starting point for new therapeutic agents. nih.gov In materials science, the inherent rigidity of the cyclopropane ring combined with the anisotropic nature of the phenyl and cyclohexyl groups suggests potential applications in the design of novel liquid crystals or as a monomer for specialty polymers with unique thermal or mechanical properties. acs.org

Development of Sustainable and Green Chemistry Approaches for Benzene, (2-cyclohexylcyclopropyl)- Synthesis

Modern synthetic chemistry emphasizes sustainability. mdpi.com Future work on Benzene, (2-cyclohexylcyclopropyl)- should prioritize the development of green synthetic routes. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing alternative energy sources. thieme-connect.de

Biocatalysis, using engineered enzymes, represents a frontier in green cyclopropanation, offering the potential for exceptional stereoselectivity under mild, aqueous conditions. nih.gov The use of alternative energy inputs like microwave irradiation or ultrasound could significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would minimize the environmental impact of the synthesis. mdpi.comthieme-connect.de

Green Chemistry Principle Application to Synthesis Potential Benefit
Biocatalysis Use of engineered enzymes (e.g., myoglobin (B1173299) variants) for cyclopropanation. nih.govHigh enantioselectivity, mild conditions (room temp, aqueous media), reduced waste.
Alternative Energy Microwave or ultrasound irradiation to drive the reaction. nih.govDramatically reduced reaction times, lower energy consumption, potentially higher yields.
Alternative Solvents Reactions in water, ionic liquids, or under solvent-free conditions. thieme-connect.deReduced use of volatile organic compounds (VOCs), improved safety profile.
Catalysis Shifting from stoichiometric reagents (e.g., in Simmons-Smith) to catalytic systems. researchgate.netReduced waste, higher atom economy, lower environmental footprint.

Unexplored Reactivity Patterns and Mechanistic Pathways

The strained three-membered ring of cyclopropanes endows them with unique reactivity, often participating in ring-opening reactions that are thermodynamically favorable. nih.gov The presence of a phenyl group (a donor) and a cyclohexyl group on the cyclopropane ring in the target molecule sets up a donor-substituted system whose reactivity warrants deep investigation.

Future studies should probe the molecule's behavior under various reaction conditions. For instance, electrophilic attack on the phenyl ring could be followed by rearrangement and ring-opening of the cyclopropane, a pathway observed in related systems. nih.gov The kinetics and mechanisms of such reactions could be significantly influenced by the steric bulk and electronic nature of the cyclohexyl group. Investigating the molecule's reactivity with radical species could also lead to novel ring-opening/cyclization cascades, providing access to more complex molecular architectures. beilstein-journals.org The divergent reactivity of donor-acceptor cyclopropanes, which can lead to either ring-opening or other transformations depending on subtle changes in reaction conditions, suggests that Benzene, (2-cyclohexylcyclopropyl)- may harbor similarly complex and controllable reaction pathways. mdpi.com

Potential for New Material Applications Beyond Current Scope

The unique combination of a rigid aromatic unit, a strained cyclopropane ring, and a bulky, flexible aliphatic ring suggests that Benzene, (2-cyclohexylcyclopropyl)- could serve as a building block for advanced materials with novel properties. The rigid phenylcyclopropane core can impart conformational stability, a desirable trait in the design of ordered materials.

Future research could focus on incorporating this motif into polymer backbones. The resulting polymers might exhibit enhanced thermal stability or specific mechanical properties due to the constrained nature of the cyclopropane ring. The cyclohexyl group could influence chain packing and solubility. Another avenue of exploration is in the field of liquid crystals. The rod-like character of the phenyl group combined with the bulky cyclohexyl moiety could lead to the formation of novel mesophases. Functionalized derivatives could also be investigated for applications in organic electronics or as components of advanced composites, where structural rigidity and defined stereochemistry are paramount.

Q & A

Q. What are the standard synthetic routes for preparing Benzene, (2-cyclohexylcyclopropyl)-, and how do reaction conditions influence yield?

Cyclopropane-containing benzene derivatives are typically synthesized via cyclopropanation reactions. A common method involves the use of cyclohexene precursors and carbene insertion reagents (e.g., Simmons-Smith reagents) . For example, analogous compounds like Benzene, 2,2-dichlorocyclopropyl- (CAS 2415-80-7) are synthesized using dichlorocarbene intermediates under controlled temperature and solvent conditions . Key variables include catalyst choice (e.g., Zn/Cu), reaction time, and solvent polarity, which directly impact regioselectivity and yield. Purification often employs column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the cyclopropane product .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) distinguish Benzene, (2-cyclohexylcyclopropyl)- from structurally similar derivatives?

  • NMR : The cyclohexyl group produces distinct splitting patterns in 1H^1H-NMR (e.g., multiplet signals at δ 1.0–2.5 ppm for cyclohexyl protons). Cyclopropane protons typically resonate as doublets or triplets in the δ 0.5–1.5 ppm range due to ring strain .
  • IR : Cyclopropane C-H stretching vibrations appear near 3000–3100 cm1^{-1}, while cyclohexyl C-H bonds show absorption at ~2850–2950 cm1^{-1} .
  • Mass Spectrometry : Electron ionization (EI-MS) of cyclopropane derivatives often produces fragment ions at m/z corresponding to cyclohexyl loss (e.g., [M–C6_6H11_{11}]+^+) and cyclopropane ring cleavage .

Q. What are the safety and handling protocols for Benzene derivatives with cyclopropane substituents?

Cyclopropane-containing compounds are prone to ring-opening reactions under heat or mechanical stress. Storage requires inert atmospheres (N2_2/Ar) at –20°C to prevent decomposition. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential carcinogenicity, as inferred from benzene toxicity studies .

Advanced Research Questions

Q. How does the electronic structure of the cyclopropane ring influence the reactivity of Benzene, (2-cyclohexylcyclopropyl)- in electrophilic substitution reactions?

The cyclopropane ring’s angle strain increases electron density in the benzene ring, enhancing susceptibility to electrophilic attack. Computational studies (e.g., DFT calculations) on analogous compounds reveal that substituents like cyclohexyl groups act as electron donors via hyperconjugation, directing electrophiles to para positions . Experimental validation involves nitration or halogenation reactions monitored by HPLC to track regioselectivity .

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., boiling points) for cyclopropane-functionalized benzenes?

Discrepancies in literature data (e.g., boiling points) arise from impurities or measurement techniques. High-purity samples analyzed via gas chromatography (GC) with polar/non-polar columns (e.g., DB-5 or Wax columns) under standardized temperature gradients (e.g., 5°C/min) improve reproducibility . Collaborative databases like NIST WebBook provide validated thermochemical data for cross-referencing .

Q. How can in silico models predict the biological interactions of Benzene, (2-cyclohexylcyclopropyl)- with cellular targets (e.g., cytochrome P450 enzymes)?

Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of CYP2E1 or CYP3A4 (PDB IDs: 3E4E, 4D7D) assess binding affinities. Parameters include ligand conformational flexibility and solvation effects. Experimental validation involves in vitro assays measuring metabolite formation (e.g., oxidized derivatives) via LC-MS/MS .

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